REACTION_CXSMILES
|
[F:1][C@H:2]1[C@H:7]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH2:6][CH2:5][NH:4][CH2:3]1.CCN(C(C)C)C(C)C.CS(O[C@H:29]1[CH2:33][CH2:32][N:31]([CH2:34][C:35]2[CH:40]=[CH:39][C:38]([CH3:41])=[CH:37][CH:36]=2)[C:30]1=[O:42])(=O)=O>C(#N)C>[F:1][C@H:2]1[C@H:7]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH2:6][CH2:5][N:4]([C@@H:29]2[CH2:33][CH2:32][N:31]([CH2:34][C:35]3[CH:40]=[CH:39][C:38]([CH3:41])=[CH:37][CH:36]=3)[C:30]2=[O:42])[CH2:3]1
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Name
|
4-((3S,4S)-3-fluoropiperidin-4-yl)phenol
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Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
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F[C@@H]1CNCC[C@H]1C1=CC=C(C=C1)O
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Name
|
intermediate F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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F[C@@H]1CNCC[C@H]1C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
(S)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl methanesulfonate
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Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O[C@@H]1C(N(CC1)CC1=CC=C(C=C1)C)=O
|
Name
|
intermediate J
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O[C@@H]1C(N(CC1)CC1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 80° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
the volume was reduced by rotary evaporation to 80 mL
|
Type
|
ADDITION
|
Details
|
NH4Cl solution (100 mL) was then added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (750 g of silica gel)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 20% of solvent B in solvent A, where Solvent B=20% methanol/DCM and solvent A=DCM
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
F[C@@H]1CN(CC[C@H]1C1=CC=C(C=C1)O)[C@H]1C(N(CC1)CC1=CC=C(C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |